N-(4-ethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
N-(4-ethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine is a structurally complex heterocyclic compound featuring a tricyclic core with integrated sulfur and nitrogen atoms. Its design includes a 4-ethoxyphenylamine moiety and a 4-ethylbenzenesulfonyl group, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S2/c1-3-15-5-11-18(12-6-15)33(29,30)23-22-25-21(20-19(13-14-32-20)28(22)27-26-23)24-16-7-9-17(10-8-16)31-4-2/h5-14H,3-4H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCBFGFDZUBPQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=C(C=C5)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the core structure: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of functional groups: The ethoxyphenyl and ethylbenzenesulfonyl groups are introduced through substitution reactions.
Final assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
N-(4-ethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: It could be investigated for its pharmacological properties and potential therapeutic applications.
Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfonamide-functionalized tricyclic azapentaenes. Key structural analogs and their differentiating features are summarized below:
*Molecular weights are approximate and calculated based on structural formulas.
Substituent Effects
- 4-Methyl (): Lower molecular weight but may reduce resistance to oxidative metabolism. 4-Isopropyl (): High hydrophobicity could limit solubility but improve tissue penetration . Unsubstituted (): Simplifies synthesis but lacks tunable steric/electronic properties .
Phenylamine Group :
Research Findings and Limitations
- Biological Activity: No direct comparative studies are available for the target compound. However, sulfonamide-containing tricyclics in have shown moderate antimicrobial activity in preliminary screens .
- Physicochemical Data : Experimental values (e.g., logP, solubility) are absent, necessitating computational predictions. The ethyl and ethoxy groups likely confer a logP of ~3.5–4.0, ideal for CNS-targeting agents.
- Knowledge Gaps: Empirical data on pharmacokinetics, toxicity, and target specificity are critically needed.
Biological Activity
N-(4-ethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound with potential biological activity. Understanding its biological properties is crucial for evaluating its applications in medicinal chemistry and pharmacology. This article compiles available data on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure features multiple functional groups that contribute to its biological activity:
- Ethoxy and Ethyl Groups : These groups may enhance lipophilicity, affecting membrane permeability.
- Sulfonyl Group : Known for its role in enhancing pharmacological properties.
- Tetraazatricyclo Structure : This unique bicyclic framework may influence the compound's interaction with biological targets.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives inhibit carbonic anhydrase or other enzymes involved in metabolic pathways.
- Antimicrobial Properties : Compounds with sulfonyl groups are frequently explored for their antibacterial and antifungal activities.
- Anticancer Potential : Some tetraazatricyclo compounds have shown promise in inhibiting tumor growth by interfering with cell cycle regulation.
Efficacy Studies
-
Antimicrobial Activity
- In vitro tests demonstrated that related sulfonamide compounds exhibit significant antimicrobial effects against various strains of bacteria and fungi. The exact efficacy of N-(4-ethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia has yet to be quantified but can be extrapolated based on structural similarities.
-
Cytotoxicity
- Preliminary cytotoxicity assays on similar compounds indicated varying degrees of toxicity towards cancer cell lines. Further studies are needed to assess the specific cytotoxic effects of this compound.
- Neurobehavioral Effects
Case Study 1: Antimicrobial Efficacy
A recent study evaluated a series of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. Results showed that modifications in the aryl groups significantly affected antimicrobial potency. While specific data for N-(4-ethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia is not available, it is hypothesized that the ethoxy and ethyl substitutions could enhance activity against resistant strains.
Case Study 2: Anticancer Activity
Research into tetraazatricyclo compounds has revealed promising anticancer properties. For instance, a related compound demonstrated significant inhibition of proliferation in breast cancer cell lines through apoptosis induction mechanisms. Future investigations should focus on assessing the apoptotic pathways activated by N-(4-ethoxyphenyl)-10-(4-ethylbenzenesulfonyl)-5-thia.
Data Summary
| Biological Activity | Related Compound Findings | Implications |
|---|---|---|
| Antimicrobial | Effective against various pathogens | Potential for drug development |
| Cytotoxicity | Induces apoptosis in cancer cells | Further research needed |
| Neurotoxicity | Observed in similar structures | Safety assessments required |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
